

Application Note: 5-Chloroquinoline-8-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name:	5-Chloroquinoline-8-carboxylic acid
CAS No.:	70585-49-8
Cat. No.:	B1602315

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Introduction & Chemical Profile

5-Chloroquinoline-8-carboxylic acid (CAS 70585-49-8) is a highly versatile, privileged bicyclic scaffold widely utilized in modern drug discovery[1]. Featuring a quinoline core, a carboxylic acid at the C8 position, and a chlorine atom at the C5 position, this building block offers multiple vectors for target engagement and late-stage functionalization[2].

The strategic placement of these functional groups provides distinct pharmacological advantages:

- **C8-Carboxylic Acid:** Acts as a potent hydrogen-bond donor/acceptor and, in conjunction with the adjacent quinoline nitrogen (N1), forms a bidentate chelation motif ideal for targeting metalloenzymes.
- **C5-Chlorine:** Enhances the overall lipophilicity (XLogP3 = 2.8) and metabolic stability of the quinoline core[2]. Furthermore, it serves as an excellent synthetic handle for transition-metal-

catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration.

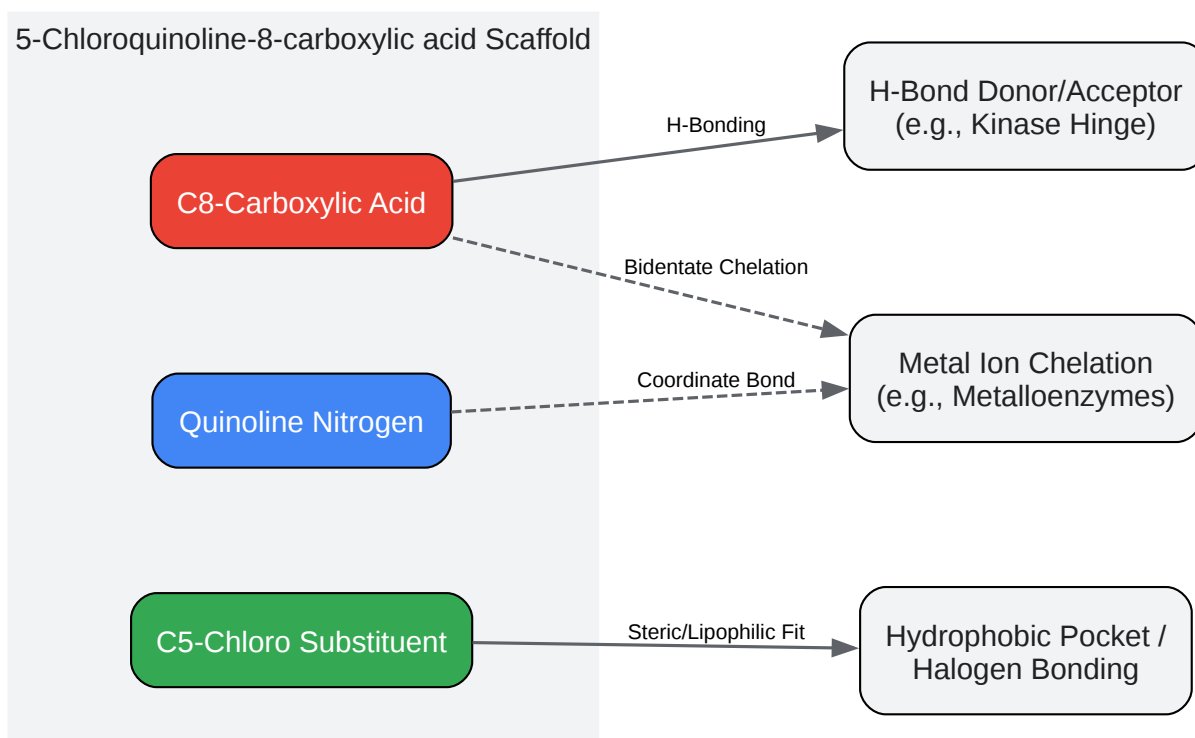
Table 1: Physicochemical Properties

Property	Value	Causality / Relevance in Drug Design
Molecular Formula	C10H6ClNO2	Standard low-molecular-weight building block.
Molecular Weight	207.61 g/mol	Leaves ample room for derivatization while staying within Lipinski's Rule of 5.
XLogP3	2.8	Optimal lipophilicity for membrane permeability; C5-Cl enhances hydrophobic interactions.
Topological Polar Surface Area	50.2 Å ²	Ensures good oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors	1 / 3	Facilitates robust interactions with kinase hinge regions and protease active sites.

(Data derived from PubChem CID 16776135)[2]

Mechanistic Insights & Pharmacophore Role

The quinoline-8-carboxylic acid architecture is a "privileged structure" capable of binding to diverse biological targets.



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Pharmacophore binding model of the **5-chloroquinoline-8-carboxylic acid** scaffold.

Metalloenzyme Chelation

The spatial arrangement of the N1 nitrogen and the C8 carboxylate oxygen allows for the formation of a stable 5-membered chelate ring with divalent metal ions (e.g., Zn^{2+} , Mg^{2+} , Fe^{2+}). This mechanism is highly analogous to the well-documented chelating properties of 8-hydroxyquinolines, making these derivatives potent inhibitors of metalloproteases and oxygenases.

Protease and Kinase Inhibition

When the C8-carboxylic acid is converted into an amide, the resulting compounds exhibit potent inhibitory activity against cysteine proteases. For instance, quinoline-8-carboxylic acid amides have been successfully incorporated into azepanone-based inhibitors of Human

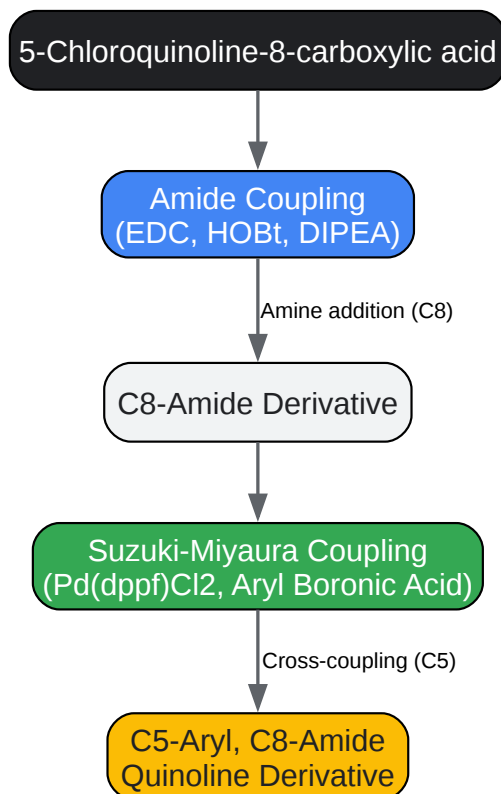
Cathepsin L, a target implicated in osteoporosis and autoimmune diseases[3]. Furthermore, quinoline-carboxylic acid derivatives are widely explored as antimicrobial agents, notably against Mycobacterium tuberculosis[4] and various gram-negative bacteria[5].

Table 2: Comparative Pharmacological Applications

Biological Target	Scaffold Modification	Therapeutic Area	Key Reference
Cathepsin L	C8-Amide coupling with azepanone	Osteoporosis, Autoimmune	J. Med. Chem.[3]
Mycobacterium (TB)	Imidazo-quinoline fusion	Infectious Disease	Rasayan J. Chem.[4]
Gram-Negative Bacteria	1-alkoxy-4-oxo-3-quinoline derivatives	Antibacterial	J. Med. Chem.[5]

Experimental Protocols

As a Senior Application Scientist, I recommend the following self-validating workflows for incorporating **5-chloroquinoline-8-carboxylic acid** into your screening libraries. These protocols are designed to maximize yield while preventing racemization of chiral coupling partners.



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Two-step synthetic workflow for generating C5/C8-functionalized quinoline libraries.

Protocol 1: Synthesis of C8-Amide Derivatives (Library Generation)

This protocol utilizes standard EDC/HOBT coupling. The inclusion of HOBT is critical as it forms an active ester intermediate that suppresses the racemization of sensitive chiral amines (e.g., amino acid derivatives) and accelerates the reaction.

Reagents & Materials:

- **5-Chloroquinoline-8-carboxylic acid** (1.0 eq)
- Primary or secondary amine (1.1 eq)

- EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
- HOBt (Hydroxybenzotriazole) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
- Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

- **Activation:** In an oven-dried round-bottom flask under N₂, dissolve **5-chloroquinoline-8-carboxylic acid** (1.0 eq) in anhydrous DMF (0.2 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture for 15 minutes at room temperature.
 - **Causality:** Pre-activation ensures the complete formation of the HOBt-active ester before the amine is introduced, minimizing side reactions.
- **Coupling:** Add the target amine (1.1 eq) followed dropwise by DIPEA (2.5 eq). Stir the reaction continuously for 12 hours at room temperature.
 - **Causality:** DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the amine, ensuring the amine remains in its active, nucleophilic state.
- **Workup:** Dilute the reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
- **Isolation:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C8-amide derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Once the C8-amide is secured, the C5-chlorine atom serves as an orthogonal handle for expanding the library via Suzuki-Miyaura cross-coupling.

Reagents & Materials:

- C8-Amide 5-chloroquinoline derivative (1.0 eq)
- Arylboronic acid (1.5 eq)
- Pd(dppf)Cl₂ (0.05 eq)
- K₂CO₃ (3.0 eq)
- 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

- Preparation: In a Schlenk tube, combine the C8-amide derivative (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Add the solvent mixture of 1,4-Dioxane/H₂O (4:1).
 - Causality: The biphasic solvent system is essential. Dioxane dissolves the organic substrates, while water dissolves the inorganic base, facilitating the crucial transmetalation step in the catalytic cycle.
- Catalyst Addition & Degassing: Add the palladium catalyst Pd(dppf)Cl₂ (0.05 eq). Degas the mixture using the freeze-pump-thaw method (3 cycles) and backfill with N₂.
 - Causality: Oxygen must be strictly excluded. O₂ can cause homocoupling of the boronic acid and irreversibly oxidize the active Pd(0) species, halting the catalytic cycle.
- Reaction: Seal the tube and heat the mixture at 90°C for 8 hours in an oil bath.
- Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify the crude product via flash chromatography to isolate the C5-aryl, C8-amide functionalized quinoline.

References

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Sources

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- [3. pubs.acs.org \[pubs.acs.org\]](#)
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